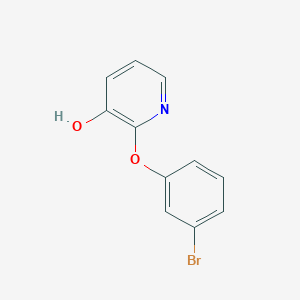
2-(1,3-Benzodioxol-5-yl)-5,5-dimethyl-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Benzodioxol-5-yl)-5,5-dimethyl-1,3,2-dioxaborinane is a chemical compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a benzodioxole ring fused with a dioxaborinane ring
Métodos De Preparación
The synthesis of 2-(1,3-Benzodioxol-5-yl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 1,3-benzodioxole with appropriate boron-containing reagents under controlled conditions. One common method involves the use of boronic acids or boronate esters in the presence of a catalyst such as palladium. The reaction conditions often include the use of solvents like toluene or dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
2-(1,3-Benzodioxol-5-yl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to proteins or enzymes, thereby modulating their activity. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Comparación Con Compuestos Similares
2-(1,3-Benzodioxol-5-yl)-5,5-dimethyl-1,3,2-dioxaborinane can be compared with other benzodioxole derivatives, such as:
1,3-Benzodioxole-5-yl-methyl-maleimide: Known for its photoinitiator properties in polymerization reactions.
4-(1,3-Benzodioxole-5-yl)thiosemicarbazide: Studied for its potential antitumor activity.
The uniqueness of this compound lies in its specific boron-containing structure, which imparts distinct chemical and biological properties compared to other benzodioxole derivatives.
Propiedades
Número CAS |
94838-83-2 |
|---|---|
Fórmula molecular |
C12H15BO4 |
Peso molecular |
234.06 g/mol |
Nombre IUPAC |
2-(1,3-benzodioxol-5-yl)-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C12H15BO4/c1-12(2)6-16-13(17-7-12)9-3-4-10-11(5-9)15-8-14-10/h3-5H,6-8H2,1-2H3 |
Clave InChI |
LHKFRRFQMUZOMC-UHFFFAOYSA-N |
SMILES canónico |
B1(OCC(CO1)(C)C)C2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[(6-Chloro-2-pyrazinyl)amino]methyl]benzonitrile](/img/structure/B8418112.png)


![2'-Deoxy-N-{[2-(4-nitrophenyl)ethoxy]carbonyl}cytidine](/img/structure/B8418138.png)



![1-Propanethiol, 3,3'-thiobis[2-[(2-mercaptoethyl)thio]-](/img/structure/B8418159.png)

![4-Amino-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-pentanoic acid methyl ester](/img/structure/B8418177.png)
![3-Amino-4-methoxybenzo[b]thiophene-2-carboxamide](/img/structure/B8418184.png)



